molecular formula C6H12ClN3O3 B12411829 L-Histidine-d3 (hydrochloride hydrate)

L-Histidine-d3 (hydrochloride hydrate)

Cat. No.: B12411829
M. Wt: 212.65 g/mol
InChI Key: CMXXUDSWGMGYLZ-ARMJEOAGSA-N
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Description

L-Histidine-d3 (hydrochloride hydrate) is a deuterium-labeled form of L-Histidine hydrochloride hydrate. It is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for scientific research, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Histidine-d3 (hydrochloride hydrate) involves the incorporation of deuterium into L-Histidine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The typical reaction conditions involve the use of deuterium oxide (D2O) as a solvent and deuterated hydrochloric acid (DCl) to form the hydrochloride salt. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete deuteration .

Industrial Production Methods

Industrial production of L-Histidine-d3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The gradual evaporation process is often employed to crystallize the compound .

Chemical Reactions Analysis

Types of Reactions

L-Histidine-d3 (hydrochloride hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Histidine-d3 (hydrochloride hydrate) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Histidine-d3 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Histidine. The deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes. It primarily targets enzymes involved in histidine metabolism and can be used to study the effects of isotopic substitution on enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Histidine-d3 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic and pharmacokinetic processes. The presence of deuterium atoms allows for the tracking of the compound in biological systems using mass spectrometry, providing detailed insights into its behavior and interactions .

Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

212.65 g/mol

IUPAC Name

(2S)-2-amino-2-deuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i2D,3D,5D;;

InChI Key

CMXXUDSWGMGYLZ-ARMJEOAGSA-N

Isomeric SMILES

[2H]C1=C(NC(=N1)[2H])C[C@@]([2H])(C(=O)O)N.O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origin of Product

United States

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